molecular formula C21H31NO B119169 1-Methyl-2-undecylquinolin-4(1H)-one CAS No. 59443-02-6

1-Methyl-2-undecylquinolin-4(1H)-one

Cat. No. B119169
CAS RN: 59443-02-6
M. Wt: 313.5 g/mol
InChI Key: ZLIHBZFNMQLPOT-UHFFFAOYSA-N
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Description

“1-Methyl-2-undecylquinolin-4(1H)-one” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are important in the field of natural products and medicinal chemistry due to their diverse biological activities.



Synthesis Analysis

The synthesis of quinoline derivatives usually involves the construction of the quinoline core followed by functionalization of the core. The Skraup and Doebner-Miller reactions are traditional methods for synthesizing quinolines.



Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques can provide information about the functional groups, connectivity of atoms, and the overall structure of the molecule.



Chemical Reactions Analysis

Quinolines can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. The specific reactions that “1-Methyl-2-undecylquinolin-4(1H)-one” can undergo would depend on the reactivity of the functional groups present in the molecule.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be predicted based on its structure and can also be measured experimentally.


Scientific Research Applications

Synthetic Routes and Structural Studies

  • Suzuki et al. (1977) described the synthesis of aminocarbostyrils, compounds structurally related to 1-Methyl-2-undecylquinolin-4(1H)-one, and their potential antiallergic activity (Suzuki et al., 1977).
  • Mphahlele et al. (2002) conducted spectroscopic and computational studies on 2-aryl-3-bromoquinolin-4(1H)-ones, offering insights into the structural characteristics of such compounds (Mphahlele et al., 2002).

Advanced Synthesis Techniques

  • Chen et al. (2015) explored an efficient synthesis method for dihydroquinazolin-4(1H)-one derivatives, which are structurally similar, using environmentally friendly techniques (Chen et al., 2015).

Potential Biological Applications

  • Carling et al. (1997) synthesized 4-substituted-3-phenylquinolin-2(1H)-ones, indicating their potential as NMDA receptor antagonists, highlighting a possible neurological application (Carling et al., 1997).
  • Cui et al. (2017) studied a quinazolin-4-yl derivative for its anticancer properties, disrupting tumor vasculature, suggesting a related application for 1-Methyl-2-undecylquinolin-4(1H)-one analogs (Cui et al., 2017).

Chemical Behavior and Interaction Studies

  • Hömme et al. (2000) investigated the DNA damaging effects of 4-nitroquinoline-1-oxide, providing insights into the interaction of quinoline derivatives with biological molecules (Hömme et al., 2000).

Material Science Applications

  • Hussein et al. (2016) synthesized quinolinone derivatives and evaluated them as antioxidants in lubricating grease, suggesting possible industrial applications (Hussein et al., 2016).

Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including its toxicity, flammability, and environmental impact.


Future Directions

Future research on “1-Methyl-2-undecylquinolin-4(1H)-one” could involve further exploration of its synthesis, reactivity, and biological activity. This could include developing more efficient synthetic routes, studying its reactivity with various reagents, and testing its activity against different biological targets.


properties

IUPAC Name

1-methyl-2-undecylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO/c1-3-4-5-6-7-8-9-10-11-14-18-17-21(23)19-15-12-13-16-20(19)22(18)2/h12-13,15-17H,3-11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIHBZFNMQLPOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415762
Record name 4(1H)-Quinolinone, 1-methyl-2-undecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-undecylquinolin-4(1H)-one

CAS RN

59443-02-6
Record name 4(1H)-Quinolinone, 1-methyl-2-undecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Zou, G Guo, M Wang, J Cao, G Huang - Acta Chromatographica, 2018 - akjournals.com
By application of preparative high-speed counter-current chromatography (HSCCC) to the crude quinolone alkaloids (1.1 g) from the fruit of Tetradium ruticarpum , 1-methyl-2((6 Z ,9 Z )-…
Number of citations: 3 akjournals.com
XF Shang, SL Morris‐Natschke, YQ Liu… - Medicinal research …, 2018 - Wiley Online Library
Quinoline and quinazoline alkaloids, two important classes of N‐based heterocyclic compounds, have attracted tremendous attention from researchers worldwide since the 19th century…
Number of citations: 280 onlinelibrary.wiley.com
MS Soares, JB Fernandes, PC Vieria - The Alkaloids: Chemistry and …, 2007 - Elsevier
Publisher Summary This chapter discusses the alkyl, aryl, alkylarylquinoline, and related alkaloids. The term alkylquinolin/one covers alkaloids of natural origin in which an amino acid, …
Number of citations: 21 www.sciencedirect.com
邹慧娟 - 2017 - 上海师范大学
Number of citations: 0

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